molecular formula C6H6Cl2N2 B15052389 (2,5-Dichloropyridin-4-YL)methanamine

(2,5-Dichloropyridin-4-YL)methanamine

Cat. No.: B15052389
M. Wt: 177.03 g/mol
InChI Key: CEBCEMNXHZEMFB-UHFFFAOYSA-N
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Description

(2,5-Dichloropyridin-4-YL)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two chlorine atoms at the 2nd and 5th positions of the pyridine ring and a methanamine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloropyridin-4-YL)methanamine typically involves the chlorination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the reaction of 2,5-dichloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by amination reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloropyridin-4-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

(2,5-Dichloropyridin-4-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dichloropyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloropyridin-2-YL)methanamine
  • (2-Chloropyridin-4-YL)methanamine
  • (3,5-Dichloropyridin-4-YL)methanamine

Uniqueness

(2,5-Dichloropyridin-4-YL)methanamine is unique due to the specific positioning of the chlorine atoms and the methanamine group, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

(2,5-dichloropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6Cl2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2

InChI Key

CEBCEMNXHZEMFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)CN

Origin of Product

United States

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